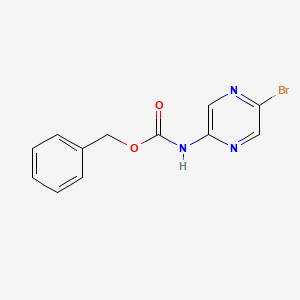
Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate (MDFT) is a fluorinated benzoate ester that has been used in a variety of scientific research applications. Its unique properties make it an ideal compound for use in lab experiments and studies, as it is highly soluble in organic solvents and has a low boiling point. Additionally, MDFT has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers.
Scientific Research Applications
Synthesis and Reactivity
Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate is involved in various synthetic processes. For instance, it is used in the benzylation of alcohols to form benzyl ethers, a reaction characterized by good to excellent yields (Poon & Dudley, 2006). It's also integral in the synthesis of ortho-trifluoromethoxylated aniline derivatives, serving as a building block for pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Catalysis and Reactions
In catalysis, this compound plays a role in the trifluoromethylation of arenes and heteroarenes, demonstrating its versatility in chemical transformations (Mejía & Togni, 2012). This aspect is crucial for the development of new synthetic methods in organic chemistry.
Mesomorphic and Liquid Crystalline Properties
Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate derivatives exhibit unique mesomorphic properties. For example, certain difluoro substituted benzoate derivatives display a polymesomorphic sequence with anticlinic properties and are studied for their potential in liquid crystal technologies (Cruz et al., 2001).
Mechanism of Action
Target of Action
Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate is primarily used for the preparation of difluoro and trifluoro compounds as anticancer agents . .
Mode of Action
Given its use in the preparation of anticancer agents, it can be inferred that it may interact with cancer cells or enzymes involved in cancer progression .
Biochemical Pathways
Considering its role in the preparation of anticancer agents, it may be involved in pathways related to cell proliferation, apoptosis, or dna repair .
Result of Action
Given its use in the preparation of anticancer agents, it may induce cell death, inhibit cell proliferation, or interfere with dna replication in cancer cells .
Action Environment
The action of Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated area to avoid inhalation of its powder or vapor . Additionally, appropriate personal protective equipment, such as laboratory gloves and safety glasses, should be used when handling the compound .
properties
IUPAC Name |
methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c1-16-8(15)4-2-3-5(7(11)6(4)10)17-9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVLIHBSZXVIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)OC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

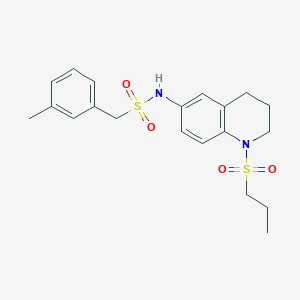
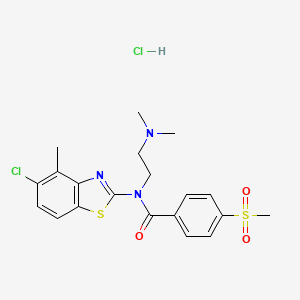
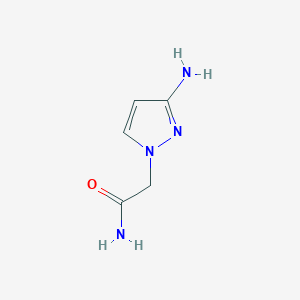
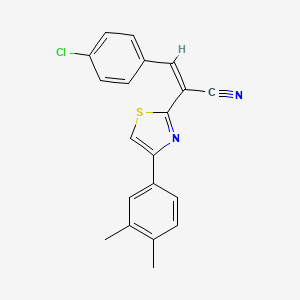
![6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2960797.png)
![1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2960798.png)
![(E)-N-[(5-Chlorothiophen-2-yl)methyl]-4-(dimethylamino)-N-ethylbut-2-enamide](/img/structure/B2960801.png)
![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2960802.png)


![2-((3-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2960805.png)
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960806.png)

